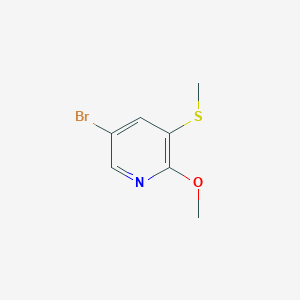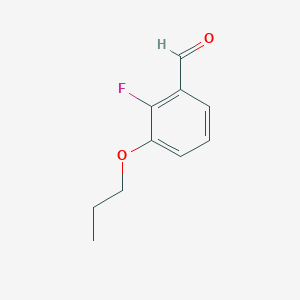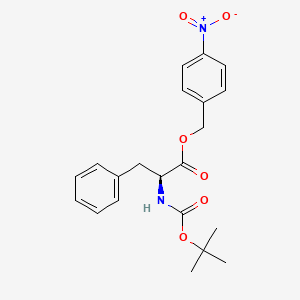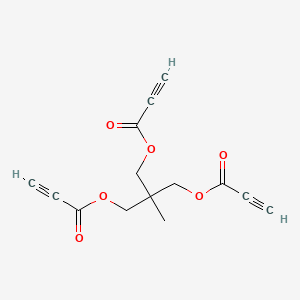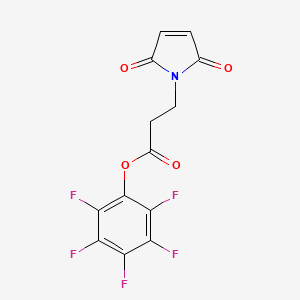
Methyl 3-(aminomethyl)oxetane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(aminomethyl)oxetane-3-carboxylate (mAMOC) is an organic compound with the molecular formula C4H9NO3. It is a colorless, water-soluble solid that is used in various scientific research applications. mAMOC has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. Additionally, this paper will provide a list of potential future directions for research.
Wissenschaftliche Forschungsanwendungen
MAMOC has been studied for its potential applications in various scientific research areas. In particular, Methyl 3-(aminomethyl)oxetane-3-carboxylate has been used in studies of the biochemical and physiological effects of various drugs and compounds. It has also been used in studies of the mechanism of action of various drugs and compounds. Additionally, this compound has been studied for its potential use in laboratory experiments, such as the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Methyl 3-(aminomethyl)oxetane-3-carboxylate is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Additionally, this compound has been shown to inhibit the activity of certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In general, this compound has been shown to reduce inflammation and pain, as well as to have anti-tumor and anti-viral effects. Additionally, this compound has been shown to have anti-allergic and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
MAMOC has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, Methyl 3-(aminomethyl)oxetane-3-carboxylate also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound can be difficult to purify, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for research into Methyl 3-(aminomethyl)oxetane-3-carboxylate. For example, further research into the mechanism of action of this compound may help to better understand its biochemical and physiological effects. Additionally, further research into the synthesis of this compound may help to make it easier to use in laboratory experiments. Additionally, further research into the potential therapeutic applications of this compound may help to develop new treatments for various diseases and conditions. Finally, further research into the potential toxic effects of this compound may help to identify any potential risks associated with its use.
Synthesemethoden
MAMOC can be synthesized through a variety of methods. One common method is the reaction of methyl isocyanate with 3-aminomethyloxetane in the presence of an acid catalyst. This reaction yields Methyl 3-(aminomethyl)oxetane-3-carboxylate as the main product, with other minor byproducts. Another method for synthesizing this compound involves the reaction of 3-aminomethyloxetane with methyl chloroformate in the presence of a strong acid catalyst. This reaction yields this compound and other minor byproducts.
Eigenschaften
IUPAC Name |
methyl 3-(aminomethyl)oxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-5(8)6(2-7)3-10-4-6/h2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLNYJBDYHECQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


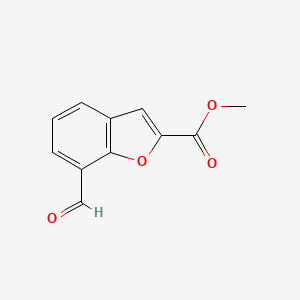
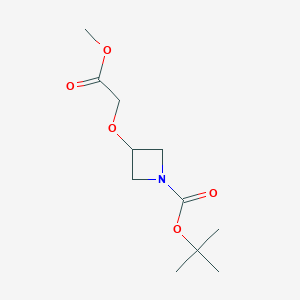

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)
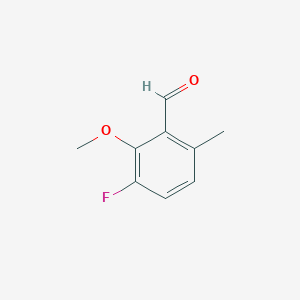
![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)
